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Compound of Interest

Compound Name: 7-Deacetoxytaxinine J

Cat. No.: B15594647

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation and
confirmation of 7-deacetoxytaxinine J, a taxoid of significant interest in medicinal chemistry.
The following sections detail the experimental methodologies and spectroscopic data that have
been instrumental in defining the intricate molecular architecture of this natural product.

Spectroscopic Data for Structure Elucidation

The structural framework of 7-deacetoxytaxinine J was meticulously pieced together using a
combination of advanced spectroscopic techniques. High-resolution mass spectrometry (HR-
ESI-MS) established the molecular formula, while a suite of one- and two-dimensional Nuclear
Magnetic Resonance (NMR) experiments, including *H NMR, 3C NMR, COSY, HSQC, and
HMBC, were employed to determine the connectivity and stereochemistry of the molecule.

Unfortunately, the specific, detailed quantitative NMR data and high-resolution mass
spectrometry results from the primary literature, necessary for a complete tabular summary, are
not publicly available within the accessed resources. The pivotal study, "In vitro and in vivo
anticancer activity of 2-deacetoxytaxinine J and synthesis of novel taxoids and their in vitro
anticancer activity" by Reddy K.P. et al., which details the isolation and characterization of this
compound, is not available in its full text format through open-access channels.

Experimental Protocols
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The isolation and purification of 7-deacetoxytaxinine J from its natural source, Taxus baccata
L. spp. wallichiana, followed by its structural characterization, involves a multi-step process.
The generalized experimental protocols, based on standard methodologies for taxoid
chemistry, are outlined below. It is important to note that the specific parameters and reagents
used in the definitive study by Reddy et al. (2009) may vary.

Isolation and Purification of 7-Deacetoxytaxinine J

A general procedure for the isolation of taxoids from Taxus species is as follows:

o Extraction: The dried and powdered bark of Taxus baccata is extracted with a suitable
organic solvent, such as methanol or a mixture of dichloromethane and methanol, at room
temperature for an extended period. This process is typically repeated multiple times to
ensure exhaustive extraction of the plant material.

o Solvent Partitioning: The crude extract is then concentrated under reduced pressure and
subjected to solvent-solvent partitioning. This is a critical step to separate compounds based
on their polarity. A common partitioning scheme involves sequential extraction with solvents
of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol, from an
agueous suspension of the crude extract. Taxoids are typically enriched in the chloroform
and ethyl acetate fractions.

o Chromatographic Purification: The enriched fractions are then subjected to a series of
chromatographic techniques to isolate the individual compounds. This often involves:

o Column Chromatography: Initial separation is performed on a silica gel column using a
gradient elution system of solvents like hexane-ethyl acetate or chloroform-methanol.

o Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the
target compound are further purified using preparative HPLC on a C18 reversed-phase
column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

Structure Elucidation Methodologies

The purified 7-deacetoxytaxinine J is then subjected to a battery of spectroscopic analyses to
determine its structure:
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e Mass Spectrometry:

o High-Resolution Electrospray lonization Mass Spectrometry (HR-ESI-MS): This technique
is used to determine the accurate mass of the molecular ion, which allows for the
unambiguous determination of the molecular formula.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR (Proton NMR): Provides information about the number of different types of
protons, their chemical environment, and their connectivity through spin-spin coupling.

o 13C NMR (Carbon-13 NMR): Reveals the number of unique carbon atoms in the molecule
and their chemical shifts provide clues about their functional groups.

o 2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other,
helping to establish proton-proton connectivity within spin systems.

» HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton
and carbon atoms.

» HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons that are separated by two or three bonds, which is crucial for connecting
different spin systems and establishing the overall carbon skeleton.

= NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the
spatial proximity of protons, which is essential for determining the relative
stereochemistry of the molecule.

Visualization of the Structure Elucidation Workflow

The logical flow of the structure elucidation process for a novel natural product like 7-
deacetoxytaxinine J can be visualized as a systematic progression from isolation to the final
structural confirmation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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